molecular formula C7H11FO2 B1432563 3-Cyclobutyl-2-fluoropropanoic acid CAS No. 1531971-51-3

3-Cyclobutyl-2-fluoropropanoic acid

Cat. No.: B1432563
CAS No.: 1531971-51-3
M. Wt: 146.16 g/mol
InChI Key: UXNHEWYHMNASJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclobutyl-2-fluoropropanoic acid is a chemical compound with the molecular formula C7H11FO2 . It has a molecular weight of 146.16 g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11FO2/c1-7(8,6(9)10)5-3-2-4-5/h5H,2-4H2,1H3,(H,9,10) . This code provides a specific textual representation of the molecule’s structure.

Scientific Research Applications

  • Synthesis and Industrial Application : Liu Xian-hua (2010) conducted a study on the synthesis of 3-cyclobutylpropanoic acid, achieving a high yield of 83%. This process is noted for its concise procedure and suitability for industrial production (Liu Xian-hua, 2010).

  • Potential in Tumor Detection : Martarello et al. (2002) synthesized syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC), evaluating its uptake in a rodent brain tumor model. The study demonstrated these compounds as promising candidates for imaging brain tumors (Martarello et al., 2002).

  • Electrocyclic Reactions Study : Niwayama et al. (1996) investigated the effects of substituents on the geometries and electrocyclic ring openings of cyclobutenes. This comprehensive study enhances the understanding of substituent effects on reaction rates and geometries (Niwayama et al., 1996).

  • Synthesis of Peptidotriazoles : Tornøe et al. (2002) reported on the regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, a method compatible with solid-phase peptide synthesis (Tornøe et al., 2002).

  • Synthesis of Optically Active Analogues : Fritz-Langhals and Schu¨tz (1993) developed a simple synthesis for optically active 2-fluoropropanoic acid and its analogs with high enantiomeric purity, expanding the possibilities for chiral compounds in research (Fritz-Langhals & Schu¨tz, 1993).

  • Study of Amino Acid Decomposition and Inhibition : Liu et al. (2015) focused on 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC), investigating its decomposition and its role as an inhibitor of ACC deaminase. This study provides insights into the reactivity of cyclopropyl functionalities (Liu et al., 2015).

Properties

IUPAC Name

3-cyclobutyl-2-fluoropropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FO2/c8-6(7(9)10)4-5-2-1-3-5/h5-6H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNHEWYHMNASJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CC(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclobutyl-2-fluoropropanoic acid
Reactant of Route 2
3-Cyclobutyl-2-fluoropropanoic acid
Reactant of Route 3
3-Cyclobutyl-2-fluoropropanoic acid
Reactant of Route 4
Reactant of Route 4
3-Cyclobutyl-2-fluoropropanoic acid
Reactant of Route 5
3-Cyclobutyl-2-fluoropropanoic acid
Reactant of Route 6
3-Cyclobutyl-2-fluoropropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.